molecular formula C8H14ClNO2 B2559039 2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride CAS No. 2377032-83-0

2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

Cat. No. B2559039
CAS RN: 2377032-83-0
M. Wt: 191.66
InChI Key: CZIFREFDZOSLGF-UHFFFAOYSA-N
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Description

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is a sterically constrained amino acid . It has a molecular formula of C8H14ClNO2 . The compound is part of a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their sterically constrained molecular framework .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This structure provides a wide variation of spatial disposition of the functional groups .


Physical And Chemical Properties Analysis

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 191.66 .

Scientific Research Applications

Synthesis of Conformationally Restricted Amino Acids

Novel Synthetic Approaches

A novel synthetic route has been developed for the conformationally rigid analogues of glutamic acid and lysine, utilizing 3-methylidenecyclobutanecarbonitrile as a starting compound. This process includes a catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis, highlighting the utility of spirocyclic scaffolds in designing rigid amino acid analogs for biochemical applications (Yashin et al., 2019).

Glutamic Acid Analogs

The synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been demonstrated, with the production of both (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides. These compounds are designed to probe topologies of different glutamate receptors, showcasing the spirocyclic scaffold's role in neurochemistry and receptor studies (Radchenko et al., 2008).

Application in Drug Design and Biochemistry

Sterically Constrained Amino Acids

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids presents a new family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. These novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, add to the toolbox for developing more selective and effective pharmaceuticals (Radchenko et al., 2010).

Modulators of GABAergic Cascades

New spiro[2.3]hexane amino acids, acting as conformationally rigid analogs of γ-aminobutyric acid (GABA), have been synthesized. These compounds are promising modulators of GABAergic cascades, which are crucial for treating neurological and psychiatric disorders, demonstrating the spirocyclic compounds' potential in central nervous system therapeutics (Yashin et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The sterically constrained nature of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride makes it a potential candidate for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups, which is a desirable feature in drug design .

properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)4-7(5-8)2-1-3-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIFREFDZOSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

CAS RN

2377032-83-0
Record name 2-aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
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